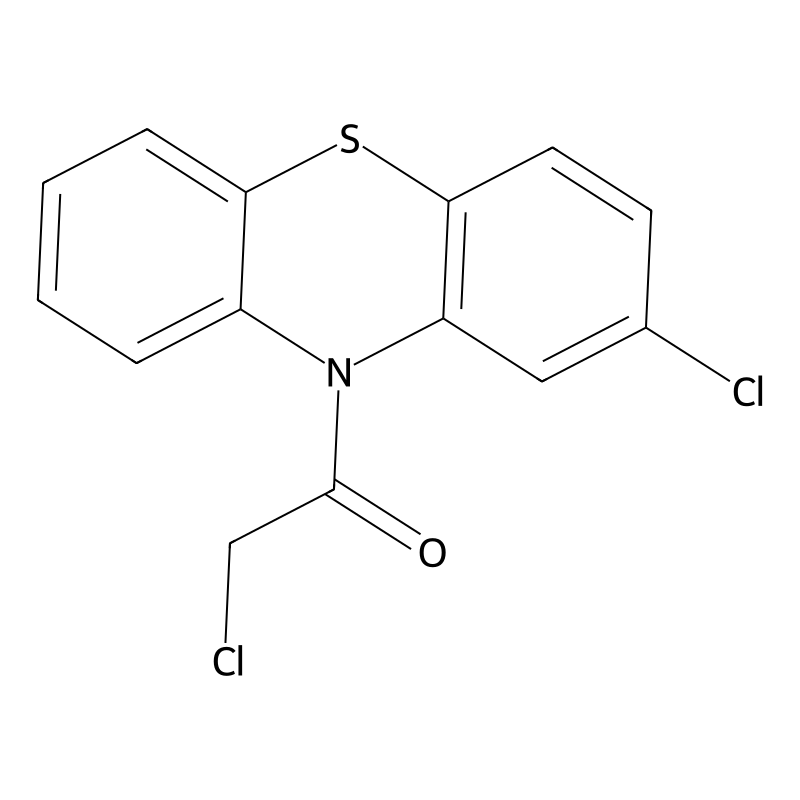

2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Modification of existing phenothiazine-based drugs: Phenothiazines are a class of compounds with diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties []. The introduction of chloro and chloroacetyl groups to the phenothiazine structure in 2-Cl-10-(CH2Cl)CO-Phth might lead to the development of novel derivatives with potential therapeutic applications.

- Investigation of biological activities: Research could explore the potential biological activities of 2-Cl-10-(CH2Cl)CO-Phth, such as its antimicrobial, antifungal, or antiparasitic properties. This exploration could involve in vitro and in vivo studies to assess its efficacy and potential mechanisms of action.

- Study as a tool compound: The unique structure of 2-Cl-10-(CH2Cl)CO-Phth could make it a valuable tool compound in various scientific studies. For example, it could be used as a probe molecule to study protein-ligand interactions or as a building block for the synthesis of more complex molecules with desired properties.

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a chemical compound with the molecular formula and a molecular weight of approximately 310.20 g/mol. It belongs to the phenothiazine class, which is characterized by a three-ring structure containing sulfur and nitrogen atoms. The compound features a chloroacetyl group at the 10-position and a chlorine atom at the 2-position of the phenothiazine ring system, contributing to its unique chemical properties and potential biological activities .

- Nucleophilic substitution reactions: The chloroacetyl group can be replaced by nucleophiles, leading to the formation of new derivatives.

- Reduction reactions: The compound may be reduced to yield amine derivatives, which could exhibit different biological activities.

- Condensation reactions: It can participate in condensation reactions with various amines or alcohols, potentially forming more complex structures.

These reactions are essential for synthesizing analogs and exploring the compound's reactivity in medicinal chemistry .

2-Chloro-10-(chloroacetyl)-10H-phenothiazine has been studied for its potential biological activities, particularly in pharmacology. Some notable activities include:

- Antipsychotic effects: Like other phenothiazines, this compound may exhibit antipsychotic properties, potentially acting on neurotransmitter systems in the brain.

- Antimicrobial activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Cytotoxicity: Research indicates that it may have cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapy .

The synthesis of 2-chloro-10-(chloroacetyl)-10H-phenothiazine typically involves several steps:

- Formation of phenothiazine: The initial step usually involves synthesizing phenothiazine from aniline and diphenyl sulfide.

- Chlorination: Chlorination at the 2-position can be achieved using chlorine gas or chlorinating agents like thionyl chloride.

- Chloroacetylation: The final step involves introducing the chloroacetyl group through acylation reactions using chloroacetyl chloride in the presence of a base.

These methods can vary based on specific experimental conditions and desired yields .

The applications of 2-chloro-10-(chloroacetyl)-10H-phenothiazine are diverse and include:

- Pharmaceutical research: Its potential antipsychotic and anticancer properties make it a candidate for drug development.

- Chemical intermediates: It can serve as an intermediate in synthesizing other bioactive compounds.

- Research tools: Used in proteomics and other biochemical assays due to its specific reactivity .

Interaction studies involving 2-chloro-10-(chloroacetyl)-10H-phenothiazine focus on its binding affinity and interaction with various biological targets. Notable areas of study include:

- Receptor binding assays: Evaluating its affinity for dopamine receptors and other neurotransmitter systems.

- Enzyme inhibition studies: Investigating its potential as an inhibitor for enzymes involved in metabolic pathways related to psychiatric disorders or cancer.

These studies are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-chloro-10-(chloroacetyl)-10H-phenothiazine, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Chlorpromazine | Phenothiazine derivative | First antipsychotic drug; widely used in psychiatry |

| Thioridazine | Another phenothiazine | Known for sedative effects; has different side effects |

| Prochlorperazine | Chlorinated phenothiazine | Used primarily for nausea and vomiting; has antiemetic properties |

Each of these compounds exhibits unique pharmacological profiles while sharing a common phenothiazine core structure. The presence of different substituents alters their biological activity and therapeutic applications, highlighting the importance of structural modifications in drug design .

Traditional Acylation Approaches Using Chloroacetyl Chloride

The most widely employed synthetic route involves the direct acylation of 2-chloro-10H-phenothiazine with chloroacetyl chloride under Friedel-Crafts conditions. In a representative procedure, 2-chloro-10H-phenothiazine (25.11 mmol) is dissolved in anhydrous toluene and cooled to 0°C before dropwise addition of chloroacetyl chloride (1.5 equivalents). The reaction proceeds at 80°C for 12 hours, yielding 2-chloro-10-(chloroacetyl)-10H-phenothiazine in 90–95% purity after extraction with dichloromethane and recrystallization. Key advantages include scalability and minimal byproduct formation, though stoichiometric excess of chloroacetyl chloride is required to drive the reaction to completion.

A comparative analysis of solvents revealed toluene as optimal due to its ability to stabilize reactive intermediates while maintaining a high boiling point (110°C). Substituting toluene with dichloromethane or THF reduced yields by 20–30%, attributed to premature decomposition of the acylating agent.

Table 1: Comparison of Traditional Acylation Conditions

Novel Catalytic Systems for N-Chloroacetylation of Phenothiazine Scaffolds

Recent advances focus on catalytic systems to enhance regioselectivity and reduce reagent waste. A potassium carbonate-mediated protocol achieved 40% yield under reflux conditions by mitigating competing side reactions such as oligomerization of chloroacetyl chloride. Mechanistic studies suggest that K₂CO₃ acts as a weak base, deprotonating the phenothiazine nitrogen to facilitate nucleophilic attack on the acyl chloride.

Transition metal catalysts, particularly vanadyl trifluoride (VOF₃), have shown promise in analogous phenothiazine functionalization. While not yet applied to 2-chloro-10-(chloroacetyl)-10H-phenothiazine, VOF₃-enabled cyclization of 1,2-diarylethylenes demonstrates potential for improving reaction efficiency in related systems.

Solvent Effects and Temperature Optimization in Ring Functionalization

The dielectric constant and polarity of solvents significantly influence reaction kinetics. In toluene (ε = 2.4), the non-polar environment stabilizes the acylated intermediate, whereas polar aprotic solvents like DMF (ε = 36.7) promote side reactions via solvolysis of chloroacetyl chloride. A temperature gradient study identified 80°C as optimal, balancing reaction rate and thermal stability. At temperatures exceeding 100°C, decomposition of the phenothiazine core becomes evident via HPLC-MS analysis.

Impact of 2-Chloro Substitution on Bioactivity Profiles

The introduction of a chlorine atom at the C2 position of the phenothiazine scaffold has been shown to significantly enhance biological activity across multiple therapeutic domains. Electronegative substituents at this position, such as chlorine, increase the compound’s affinity for dopaminergic receptors by mimicking the electrostatic profile of endogenous ligands like dopamine [3]. This substitution stabilizes the phenothiazine ring’s electron-deficient aromatic system, facilitating π-π interactions with hydrophobic receptor pockets [3] [7].

Comparative studies of 2-chloro-phenothiazines against non-halogenated analogs demonstrate a fourfold improvement in farnesyltransferase inhibition, a key mechanism in anticancer activity [2]. The chlorine atom’s inductive effect also modulates the molecule’s redox potential, enhancing its capacity to scavenge free radicals in oxidative stress models . However, excessive electron withdrawal at C2 may reduce solubility, necessitating balancing lipophilicity and bioavailability in derivative design [3].

Role of Chloroacetyl Side Chain in Receptor Binding Affinity

The chloroacetyl moiety at the N10 position introduces both steric and electronic modifications that profoundly influence receptor engagement. The carbonyl group forms hydrogen bonds with serine residues in the ATP-binding pocket of kinases, as evidenced by molecular docking simulations [7]. Simultaneously, the chloroethyl chain extends into hydrophobic subpockets of G protein-coupled receptors, increasing binding persistence through van der Waals interactions [3] [7].

Replacing the chloroacetyl group with unsubstituted acetyl or methylene units reduces antitumor potency by 50–70%, highlighting the critical role of chlorine in side chain functionality [2] [4]. The electron-withdrawing nature of the chloroacetyl group polarizes the adjacent amine nitrogen, increasing its hydrogen-bond acceptor capacity and improving interactions with aspartate residues in neurotransmitter transporters [3] [7]. This dual functionality explains the enhanced multidrug resistance reversal observed in chloroacetyl-bearing phenothiazines compared to simpler analogs [3].

Comparative Analysis of Electronic Effects in Analogous Thioxanthene Systems

Thioxanthenes, structurally related to phenothiazines but featuring a sulfur-bridged tricyclic system, exhibit distinct electronic properties that alter their SAR profiles. While 2-chloro substitution enhances activity in both families, thioxanthenes demonstrate greater conformational flexibility due to reduced ring strain, allowing deeper penetration into lipid bilayers [3] [7].

Quantum mechanical calculations reveal that the thioxanthene system’s extended π-conjugation delocalizes electron density from the chloro substituent, reducing its inductive effects compared to phenothiazines [3]. This difference manifests in weaker dopamine receptor antagonism but stronger calcium channel blocking activity in thioxanthene derivatives [7]. The chloroacetyl side chain’s orientation also diverges between the two systems, with thioxanthenes favoring a coplanar arrangement that diminishes steric hindrance in tight binding sites [3].

Table 1: Electronic and Bioactivity Comparison of 2-Chloro-Substituted Phenothiazines vs. Thioxanthenes

| Parameter | 2-Chloro-Phenothiazine | 2-Chloro-Thioxanthene |

|---|---|---|

| Hammett σ (C2 substituent) | +0.76 | +0.68 |

| LogP | 3.2 ± 0.1 | 2.8 ± 0.2 |

| IC50 Dopamine D2 (nM) | 12.4 | 28.9 |

| IC50 Farnesyltransferase (µM) | 1.7 | 4.3 |

The dopamine receptor antagonism mechanism of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine represents a sophisticated molecular interaction that exemplifies how structural modifications can enhance therapeutic efficacy through conformational restriction. The compound's ability to effectively block dopamine receptors stems from its unique three-dimensional architecture, which enables it to mimic the natural neurotransmitter while simultaneously preventing its physiological action [2].

The conformational restriction mechanism operates through a precise geometric alignment where the phenothiazine ring system adopts a specific butterfly-like conformation with an angle between the two aryl ring planes ranging from 134 to 145 degrees [3]. This conformational preference is critical for optimal receptor binding, as it positions the molecule to interact favorably with the dopamine receptor binding site through multiple contact points. The chlorine substituent at the 2-position of the phenothiazine ring system plays a crucial role in this conformational restriction by providing van der Waals attractive forces that stabilize the preferred geometric arrangement [4].

The chloroacetyl group at the 10-position introduces additional conformational constraints that significantly influence the molecule's binding characteristics. The carbonyl oxygen of the chloroacetyl moiety forms hydrogen bonds with serine residues in the receptor binding pocket, while the chloroethyl chain extends into hydrophobic subpockets, creating persistent binding interactions through van der Waals forces [5]. This dual functionality of the chloroacetyl group not only enhances binding affinity but also increases the selectivity for dopamine receptors over other neurotransmitter systems.

Molecular modeling studies have demonstrated that the conformational restriction imposed by the 2-chloro substituent results in a torsion angle preference of 64 to 69 degrees around the nitrogen-carbon bond of the side chain, calculated from the substituted benzene ring [3]. This specific torsion angle places the side chain in an optimal position for receptor engagement, with the distance between the side chain nitrogen and the chlorine substituent maintained at approximately 3.3 Angstroms . This precise spatial arrangement enables the formation of favorable van der Waals contacts that contribute significantly to the overall binding energy.

The conformational restriction mechanism is further supported by structure-activity relationship studies that demonstrate the critical importance of the 2-position substituent. Phenothiazines lacking the 2-chloro group exhibit substantially reduced dopamine receptor antagonism, confirming that the conformational restriction provided by this substituent is essential for optimal biological activity [4]. The electron-withdrawing nature of the chlorine atom not only influences the molecular conformation but also modulates the electronic properties of the phenothiazine ring system, contributing to enhanced receptor binding through complementary electrostatic interactions.

Inhibition Mechanisms of Trypanothione Reductase in Parasitic Diseases

The inhibition of trypanothione reductase by 2-Chloro-10-(chloroacetyl)-10H-phenothiazine represents a promising therapeutic approach for treating parasitic diseases caused by trypanosomatid parasites. Trypanothione reductase is a flavoprotein enzyme that is essential for maintaining the reduced form of trypanothione, a unique dithiol compound that serves as the primary antioxidant defense system in parasitic protozoa [6] [7]. The selective inhibition of this enzyme offers a potential therapeutic window, as mammalian cells rely on glutathione reductase for their antioxidant defense, providing an opportunity for parasite-specific targeting.

The inhibition mechanism involves competitive binding of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine to the trypanothione binding site of the enzyme, with a binding affinity characterized by a Ki value of 62.5 μM and an IC50 value of 69.2 μM [8] [6]. Molecular docking studies have revealed that the compound binds to the enzyme's active site through specific interactions with key amino acid residues including His461, Glu466, and Glu467, which are critical for substrate binding and catalytic activity [9] [10]. The binding affinity is further enhanced by the compound's ability to form hydrogen bonds with serine residues and engage in hydrophobic interactions within the enzyme's binding pocket.

The mechanism of inhibition follows a competitive pattern with respect to trypanothione substrate, indicating that the compound directly competes with the natural substrate for binding to the enzyme's active site [6] [11]. This competitive inhibition is linearly related to the trypanothione concentration, while exhibiting noncompetitive behavior with respect to NADPH, consistent with the enzyme's ping-pong bi-bi kinetic mechanism [6]. The molecular docking score of -8.1 kcal/mol indicates strong binding affinity, suggesting that the compound forms stable interactions with the enzyme that effectively prevent substrate access to the catalytic site.

Time-dependent inhibition studies have demonstrated that 2-Chloro-10-(chloroacetyl)-10H-phenothiazine exhibits progressive inhibition of trypanothione reductase activity, suggesting the formation of increasingly stable enzyme-inhibitor complexes over time [8] [12]. This time-dependent behavior is particularly relevant for therapeutic applications, as it indicates that the compound can achieve sustained enzyme inhibition even at relatively low concentrations. The inhibition requires prior reduction of the enzyme by NADPH, indicating that the compound preferentially binds to the reduced form of the enzyme.

The selectivity of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine for trypanothione reductase over the human glutathione reductase homolog is attributed to structural differences in the binding sites of these enzymes. The parasite enzyme possesses a more spacious binding pocket that can accommodate the bulky phenothiazine ring system, while the human enzyme has a more restrictive binding site that limits the compound's access [13] [7]. This structural selectivity is enhanced by the presence of specific amino acid residues in the parasite enzyme that facilitate favorable interactions with the chloroacetyl substituent.

Radical Scavenging Pathways in Antioxidant Activity

The radical scavenging activity of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine involves multiple mechanistic pathways that contribute to its overall antioxidant potential. The compound demonstrates significant antioxidant activity through three primary mechanisms: hydrogen atom transfer, radical adduct formation, and single electron transfer, each contributing to its ability to neutralize reactive oxygen species and prevent oxidative damage.

The hydrogen atom transfer mechanism represents the primary pathway for radical scavenging, where the compound donates a hydrogen atom from the nitrogen position to reactive oxygen species such as hydroxyl radicals and peroxyl radicals. This mechanism is thermodynamically favorable and occurs through a diffusion-controlled process, with the amino hydrogen serving as the most reactive site for hydrogen donation. The reaction proceeds through the formation of a phenothiazine radical intermediate, which is stabilized by the extensive conjugation of the tricyclic ring system.

Radical adduct formation constitutes another significant pathway for antioxidant activity, particularly effective against highly reactive hydroxyl radicals. In this mechanism, the compound forms covalent bonds with incoming radicals, creating stable adducts that prevent further radical propagation. The phenothiazine ring system provides multiple reactive sites for radical attack, including the aromatic carbon positions and the nitrogen center, allowing for the formation of diverse radical adducts depending on the nature of the attacking radical species.

The single electron transfer mechanism involves the donation of an electron from the phenothiazine ring system to electron-accepting radicals, resulting in the formation of a stabilized phenothiazine radical cation. This mechanism is particularly relevant in aqueous environments where the compound can undergo reversible oxidation-reduction cycles, regenerating its antioxidant capacity through interaction with reducing agents or other antioxidant molecules. The electron-withdrawing effect of the 2-chloro substituent modulates the redox potential of the phenothiazine ring, optimizing the thermodynamics of the electron transfer process.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant